

# A Comprehensive Technical Guide to 8-Bromo-2-chloro-6-fluoroquinazoline

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## Compound of Interest

Compound Name: 8-Bromo-2-chloro-6-fluoroquinazoline

Cat. No.: B592063

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An In-depth Analysis for Researchers and Drug Development Professionals

This document provides a detailed overview of **8-Bromo-2-chloro-6-fluoroquinazoline**, a halogenated heterocyclic compound. Belonging to the quinazoline family, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of bromo, chloro, and fluoro substituents on the quinazoline core offers unique electronic and steric properties, making it a compound of interest for developing novel therapeutic agents. The quinazoline scaffold itself is known for its potential in creating anticancer and antiviral drugs.<sup>[1]</sup>

## Molecular Structure and Physicochemical Properties

**8-Bromo-2-chloro-6-fluoroquinazoline** is a solid compound at room temperature.<sup>[2]</sup> Its structure is characterized by a bicyclic system composed of a pyrimidine ring fused to a benzene ring, which is substituted with three halogen atoms. The precise arrangement of these atoms is critical to its chemical reactivity and potential biological activity.

## Chemical Identifiers and Properties

The key quantitative and identifying data for **8-Bromo-2-chloro-6-fluoroquinazoline** are summarized in the table below.

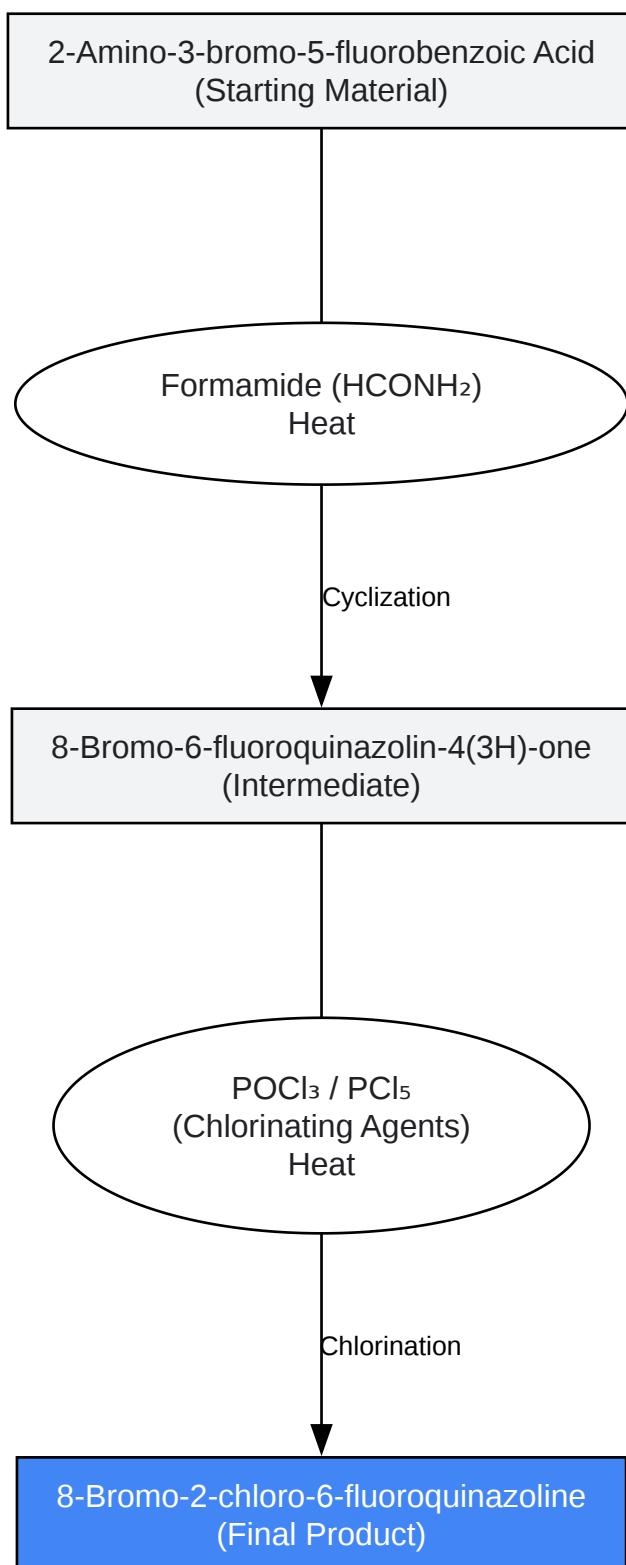
Property	Value	Reference(s)
IUPAC Name	8-bromo-2-chloro-6-fluoroquinazoline	<a href="#">[3]</a>
Synonyms	8-Bromo-2-chloro-6-fluoro-quinazoline; Quinazoline, 8-bromo-2-chloro-6-fluoro-	<a href="#">[2]</a>
CAS Number	953039-63-9	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>3</sub> BrClFN <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	261.4782 g/mol	<a href="#">[2]</a>
Physical Form	Solid	<a href="#">[2]</a>
InChI	InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H	<a href="#">[2]</a>
InChIKey	XTEWVYPXKPYPRE-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F	<a href="#">[4]</a>
Predicted XlogP	3.3	<a href="#">[4]</a>
Purity (Commercial)	Available as 95% or 97%	<a href="#">[2]</a> <a href="#">[3]</a>

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for **8-Bromo-2-chloro-6-fluoroquinazoline** is not readily available in the searched literature, a logical synthetic route can be proposed based on established quinazoline chemistry. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative with a cyanating agent, followed by chlorination.

## Proposed Synthetic Workflow

The diagram below illustrates a plausible multi-step synthesis starting from 2-amino-3-bromo-5-fluorobenzoic acid. This pathway involves an initial cyclization to form the quinazolinone core, followed by chlorination to yield the final product.



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Caption: Proposed synthesis of **8-Bromo-2-chloro-6-fluoroquinazoline**.

## Detailed Experimental Protocol (Hypothetical)

### Step 1: Synthesis of 8-Bromo-6-fluoroquinazolin-4(3H)-one (Intermediate)

- In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromo-5-fluorobenzoic acid (1 equivalent) with an excess of formamide (10-15 equivalents).
- Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Pour the cooled mixture into ice-cold water to precipitate the product.
- Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude 8-Bromo-6-fluoroquinazolin-4(3H)-one.
- Recrystallize from ethanol or a similar suitable solvent for purification.

### Step 2: Synthesis of **8-Bromo-2-chloro-6-fluoroquinazoline** (Final Product)

- To a flask containing the dried 8-Bromo-6-fluoroquinazolin-4(3H)-one (1 equivalent), add phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 equivalents) and a catalytic amount of phosphorus pentachloride ( $\text{PCl}_5$ , ~0.1 equivalents).
- Add a few drops of a tertiary amine (e.g., N,N-dimethylaniline) to catalyze the reaction.
- Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.
- After the reaction is complete, carefully remove the excess  $\text{POCl}_3$  under reduced pressure.
- Pour the residue slowly onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.

- Collect the solid product by filtration, wash with water, and dry.
- Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure **8-Bromo-2-chloro-6-fluoroquinazoline**.

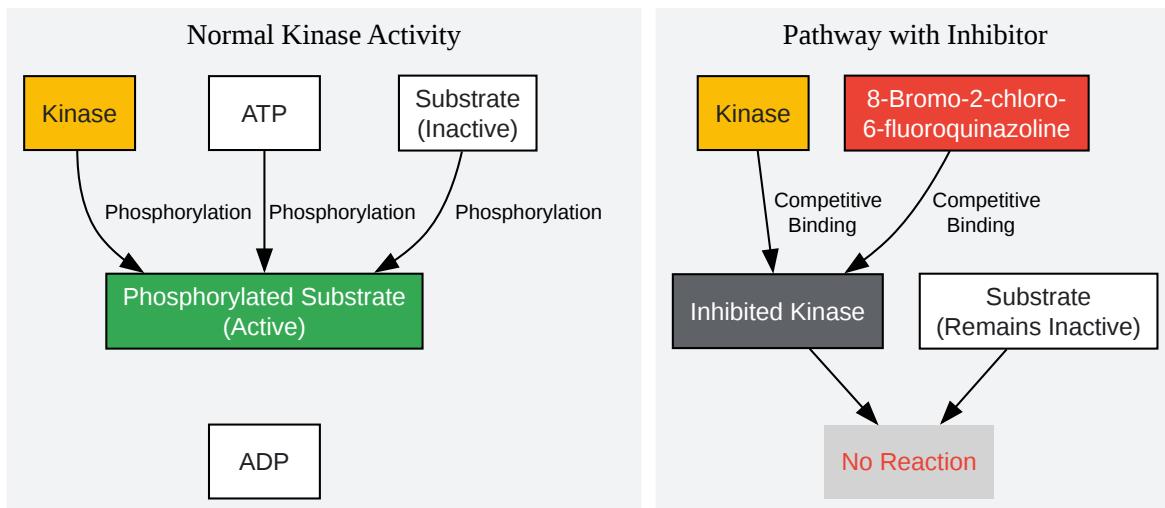
## Potential Biological Applications & Signaling Pathways

Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities. Related fluoro- and bromo-substituted quinazolines have been investigated as selective kinase inhibitors.<sup>[5]</sup> For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a selective Aurora A kinase inhibitor, which induced apoptosis and arrested the cell cycle in cancer cell lines.<sup>[5]</sup>

Given its structural similarity, **8-Bromo-2-chloro-6-fluoroquinazoline** is a candidate for investigation as an inhibitor of various kinases involved in cell proliferation and survival pathways.

## Hypothetical Mechanism: Kinase Inhibition

The diagram below illustrates the general mechanism by which a small molecule inhibitor, such as a quinazoline derivative, could block a signaling pathway. By competitively binding to the ATP-binding pocket of a kinase, the inhibitor prevents the phosphorylation of a downstream substrate, thereby interrupting the signal cascade.



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Caption: Conceptual diagram of competitive kinase inhibition.

## Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of **8-Bromo-2-chloro-6-fluoroquinazoline** as a kinase inhibitor, a standard in vitro kinase assay can be performed.

- Reagents and Materials: Target kinase enzyme, appropriate substrate peptide, ATP, assay buffer, **8-Bromo-2-chloro-6-fluoroquinazoline** (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ or similar).
- Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Pre-incubate the mixture for 10-15 minutes at room temperature to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding a predetermined concentration of ATP (often near the  $K_m$  value). f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). g. Stop the reaction and measure the kinase activity. This is typically done by quantifying the amount of ADP produced or the amount of

phosphorylated substrate. h. Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the  $IC_{50}$  value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

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## References

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